1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100058-72-8
VCID: VC1976754
InChI: InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13)
SMILES: C1CCC(CC1)(C2=CC=CS2)C(=O)O
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

CAS No.: 100058-72-8

Cat. No.: VC1976754

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid - 100058-72-8

Specification

CAS No. 100058-72-8
Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
IUPAC Name 1-thiophen-2-ylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13)
Standard InChI Key TVJXMYFENIHEOZ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=CC=CS2)C(=O)O
Canonical SMILES C1CCC(CC1)(C2=CC=CS2)C(=O)O

Introduction

Key Features:

  • The thiophene ring contributes aromaticity and electron-rich properties to the molecule.

  • The carboxylic acid group imparts acidic characteristics, enabling the compound to participate in hydrogen bonding and various chemical reactions.

Synthesis

The synthesis of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

  • Cyclohexane Functionalization: Cyclohexanone is used as a precursor. It undergoes functionalization to introduce the carboxylic acid group at the 1-position.

  • Thiophene Substitution: A thiophene derivative is introduced through Friedel-Crafts alkylation or other coupling reactions to attach the thiophene ring to the cyclohexane backbone.

  • Purification: The product is purified using recrystallization or chromatographic techniques to ensure high purity.

These steps may vary depending on the desired yield and specific reaction conditions.

Pharmaceutical Research

Compounds like 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid are studied for their potential pharmacological properties:

  • The thiophene moiety is known for its bioactive potential, including antimicrobial and anti-inflammatory effects.

  • Carboxylic acids often serve as intermediates in drug development due to their reactivity and ability to form derivatives.

Material Science

The aromatic thiophene ring makes this compound a candidate for use in organic semiconductors or other material science applications where conjugated systems are advantageous.

Chemical Intermediates

This compound can act as a versatile intermediate in synthesizing more complex molecules, particularly those requiring both aromatic and aliphatic functionalities.

Spectroscopic Characterization:

The structure of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid can be confirmed using various spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Provides details about hydrogen and carbon environments within the molecule.

  • IR (Infrared Spectroscopy): Identifies functional groups such as the carboxylic acid (COOH-COOH) through characteristic absorption bands.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Research Findings

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry:

  • Thiophene derivatives are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

  • The presence of electron-donating or withdrawing groups on the thiophene ring significantly influences biological activity .

  • Compounds with similar structures have been investigated for their antioxidant properties, with promising results .

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